molecular formula C6H11ClO2 B1266616 Propyl 2-chloropropanoate CAS No. 1569-03-5

Propyl 2-chloropropanoate

Cat. No. B1266616
CAS RN: 1569-03-5
M. Wt: 150.6 g/mol
InChI Key: XVDQGLUGZORASO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Propyl 2-chloropropanoate often involves chlorination reactions. For instance, propanoic acid can be selectively chlorinated to 2-chloropropanoic acid using chlorosulfonic acid as a catalytic agent and molecular oxygen as a radical scavenger. This process occurs in a laboratory scale semibatch reactor operating at atmospheric pressure and in a temperature range of 70-110°C, with 2,2- and 2,3-dichloropropanoic acids forming as byproducts. The kinetics of this chlorination is autocatalytic due to the acidity increase of the liquid phase during the reaction progress, with the acid-catalyzed enolization of propanoyl chloride being a rate-determining step (Mäki-Arvela et al., 1995).

Molecular Structure Analysis

The molecular structure of chloropropanoate derivatives has been studied using various spectroscopic techniques. For example, gas-phase electron diffraction (GED) and ab initio molecular orbital (MO) and density functional theory (DFT) calculations have been used to study the molecular and conformational structures of chloropropanoate compounds. These studies provide insights into the bond lengths, bond angles, and torsion angles, contributing to the understanding of the structural characteristics of these compounds (Johansen & Hagen, 2006).

Chemical Reactions and Properties

Chloropropanoate derivatives participate in various chemical reactions, producing a range of products. For instance, the reaction of chlorine atoms with propene in solid para-hydrogen matrix shows unique selectivity, indicating specific chemical reactivity patterns. This reaction primarily produces the 2-chloropropyl radical, suggesting steric effects in solid para-hydrogen that influence the reaction pathway (Amicangelo & Lee, 2010).

Scientific Research Applications

Chlorination Processes

Propyl 2-chloropropanoate, a derivative of propanoic acid, has been studied for its role in chlorination processes. Mäki-Arvela et al. (1995) investigated the chlorination kinetics of propanoic acid using chlorosulfonic acid as a catalyst, producing 2-chloropropanoic acid as a major product. This research provided insights into the autocatalytic kinetics involved in the chlorination process (Mäki-Arvela, Salmi, & Paatero, 1995).

Reactivity Studies

K. Hori et al. (2000) conducted a theoretical study on the reactivity of phenyl cation with a propyl group at the ortho-position, exploring photosolvolysis reactions and intermediates formed during the process. Their findings contribute to the understanding of reaction mechanisms involving propyl groups, including propyl 2-chloropropanoate (Hori, Sonoda, Harada, & Yamazaki-Nishida, 2000).

Synthesis of Novel Compounds

In 2013, Wei Deng-che reported the synthesis of phenyl 3-chloropropanoate by acylation reaction using phenol and 3-chloropropanoyl chloride. This study highlights the utility of chloropropanoates in synthesizing compounds with potential biological activity (Wei Deng-che, 2013).

Analysis of Food Packaging

S. Mezouari et al. (2015) developed an improved method for determining chloropropanols in paper-type food packaging. This study is significant for understanding how compounds like propyl 2-chloropropanoate can be analyzed and monitored in food-grade materials (Mezouari, Liu, Pace, & Hartman, 2015).

properties

IUPAC Name

propyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQGLUGZORASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935558
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-chloropropanoate

CAS RN

1569-03-5
Record name Propyl 2-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IOO Korhonen - Journal of Chromatography A, 1983 - Elsevier
Primary straight-chain C 1 C 12 , C 14 , C 16 and C 18 alcohols and their propanoyl, 2-chloropropanoyl and 3-chloropropanoyl derivatives have been analysed by gas …
Number of citations: 13 www.sciencedirect.com

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